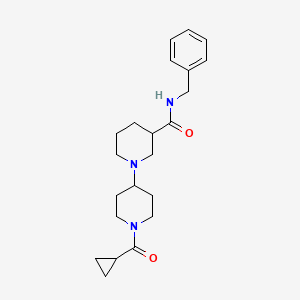![molecular formula C15H12ClN3O6S B6034839 N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B6034839.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as NBD-Cl, and it is a fluorescent probe that has been used in various biochemical and physiological studies.
Mécanisme D'action
NBD-Cl is a fluorescent probe that works by attaching to specific molecules and emitting light when excited by a specific wavelength of light. The mechanism of action of NBD-Cl involves the formation of a covalent bond between the probe and the target molecule, which results in a change in the fluorescence intensity of the probe.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects on living organisms. It is a non-toxic compound that has been used extensively in vitro studies. However, caution should be taken when using NBD-Cl in vivo studies, as its potential effects on living organisms have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBD-Cl in lab experiments is its fluorescent properties, which make it a valuable tool for studying various biological processes. It is also easy to use and relatively inexpensive. However, one of the limitations of using NBD-Cl is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence intensity.
Orientations Futures
There are several future directions for the use of NBD-Cl in scientific research. One of the potential applications is the study of protein-protein interactions and protein-ligand interactions. NBD-Cl can also be used to study the dynamics of lipid bilayers and membrane transport processes. Additionally, there is potential for the development of new fluorescent probes based on the structure of NBD-Cl that can be used in a variety of biological studies.
Conclusion:
In conclusion, N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide is a valuable tool for scientific research due to its fluorescent properties. It has been widely used to study various biological processes, and its potential applications in future research are vast. However, caution should be taken when using NBD-Cl in vivo studies, as its potential effects on living organisms have not been extensively studied.
Méthodes De Synthèse
The synthesis of NBD-Cl is a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with acetic anhydride and sulfuric acid to form 4-chloro-2-nitrobenzoyl acetate. This intermediate is then reacted with p-aminobenzenesulfonamide to form N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
NBD-Cl has been widely used in scientific research due to its fluorescent properties. It is commonly used as a probe to study protein structure and function, lipid bilayer dynamics, and membrane transport processes. NBD-Cl has also been used as a labeling agent to study the binding and interaction of small molecules with proteins and nucleic acids.
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6S/c1-9(20)18-26(24,25)12-5-3-11(4-6-12)17-15(21)13-7-2-10(16)8-14(13)19(22)23/h2-8H,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZOICIJLLNNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)

![3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)


![methyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6034800.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)
![4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)

![N-(3-acetylphenyl)-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6034847.png)